Fluoro(methoxy)methane
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Overview
Description
Fluoro(methoxy)methane is an organofluorine compound that contains both fluorine and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluoro(methoxy)methane can be synthesized through various methods. One common approach involves the reaction of methanol with a fluorinating agent under controlled conditions. For instance, the reaction of methanol with hydrogen fluoride can yield this compound. Another method involves the use of fluorine gas in the presence of a catalyst to achieve the desired substitution.
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the compound. The use of specialized reactors and controlled reaction conditions is crucial to prevent side reactions and ensure the safety of the process.
Chemical Reactions Analysis
Types of Reactions
Fluoro(methoxy)methane undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form various oxidation products.
Reduction Reactions: The compound can undergo reduction reactions to yield different reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents such as chlorine or bromine. Conditions typically involve the use of a catalyst and controlled temperature.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield halogenated methoxy compounds, while oxidation reactions can produce methoxy acids or aldehydes.
Scientific Research Applications
Fluoro(methoxy)methane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of fluoro(methoxy)methane involves its interaction with various molecular targets. The fluorine atom’s high electronegativity can influence the compound’s reactivity and interactions with other molecules. The methoxy group can participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
Fluoromethane: A simpler compound with only a fluorine atom attached to methane.
Methoxymethane: Contains only a methoxy group attached to methane.
Fluorobis(phenylsulfonyl)methane: A more complex fluorinated compound with additional functional groups.
Uniqueness
Fluoro(methoxy)methane is unique due to the presence of both fluorine and methoxy groups, which impart distinct chemical properties
Properties
IUPAC Name |
fluoro(methoxy)methane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5FO/c1-4-2-3/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSAVAPAZUPJLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50558248 |
Source
|
Record name | Fluoro(methoxy)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50558248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
460-22-0 |
Source
|
Record name | Fluoro(methoxy)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50558248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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